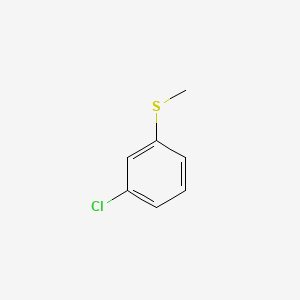

3-Chlorothioanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133796. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGSDZVASWKUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197575 | |

| Record name | 3-Chlorophenyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4867-37-2 | |

| Record name | 1-Chloro-3-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4867-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophenyl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004867372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4867-37-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorophenyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chlorothioanisole CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorothioanisole, a key chemical intermediate. It details its chemical and physical properties, safety information, and a representative experimental protocol for its synthesis.

Core Data Summary

Identifier: this compound CAS Number: 4867-37-2[1]

Chemical & Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClS | [1] |

| Molecular Weight | 158.65 g/mol | [1] |

| IUPAC Name | 1-chloro-3-(methylthio)benzene | |

| Synonyms | 3-Chlorophenyl methyl sulfide, m-Chlorothioanisole | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Boiling Point | 217.9 °C at 760 mmHg | [1] |

| Density | 1.206 g/mL at 25 °C | |

| Flash Point | 106 °C | |

| Refractive Index | 1.60 | |

| LogP | 3.29 | |

| Vapor Pressure | 0.2 mmHg at 25 °C |

Safety Information

| Hazard Category | GHS Classification | Precautionary Statements | Source(s) |

| Pictogram | GHS07 (Irritant) | ||

| Signal Word | Warning | ||

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] | |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362 |

Experimental Protocols

Synthesis of this compound from 3-Chlorothiophenol

The synthesis of this compound is most commonly achieved through the S-methylation of 3-chlorothiophenol. This reaction involves the deprotonation of the thiol group to form a more nucleophilic thiophenolate, which then reacts with a methylating agent.

Reaction:

Materials:

-

3-Chlorothiophenol

-

Methyl iodide (or dimethyl sulfate)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., ethanol, acetone, N,N-dimethylformamide)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorothiophenol in the chosen solvent. Add the base portion-wise while stirring at room temperature. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the thiophenolate salt.

-

Methylation: To the stirred solution of the thiophenolate, add the methylating agent (e.g., methyl iodide) dropwise. The addition rate should be controlled to manage any exotherm. After the addition is complete, the reaction mixture is typically heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has formed (e.g., sodium iodide), it can be removed by filtration. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any remaining inorganic salts. The aqueous layer is back-extracted with the organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by vacuum distillation to obtain the final product as a clear liquid.

Visualized Workflows

Caption: Synthesis workflow for this compound.

This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling any chemicals.

References

An In-Depth Technical Guide to the Synthesis of 3-Chlorothioanisole from 3-Chlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chlorothioanisole (also known as 3-chlorophenyl methyl sulfide) from its precursor, 3-chlorothiophenol. The primary synthetic route involves the S-methylation of the thiol group, a robust and widely applicable reaction in organic chemistry.

Reaction Overview

The synthesis is achieved via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[1][2] In this process, the acidic proton of the thiol group in 3-chlorothiophenol is removed by a base to form a highly nucleophilic thiophenolate anion. This anion then attacks an electrophilic methylating agent, such as methyl iodide, to form the desired thioether product, this compound.[2][3]

The general reaction scheme is as follows:

Figure 1. General reaction for the S-methylation of 3-chlorothiophenol.

Data Presentation

Quantitative data for the reactant, methylating agent, and final product are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

| 3-Chlorothiophenol |  | 2037-31-2[4] | C₆H₅ClS[4] | 144.62[4] | Colorless to pale yellow liquid[5] | 205-207 |

| Methyl Iodide |  | 74-88-4 | CH₃I | 141.94 | Colorless liquid | 42.4 |

| This compound |  | 4867-37-2 | C₇H₇ClS | 158.65 | Colorless to light yellow liquid | 217.9 |

Table 2: Representative Reaction Parameters for S-Methylation

| Parameter | Condition | Notes |

| Stoichiometry | ||

| 3-Chlorothiophenol | 1.0 equivalent | Limiting Reagent |

| Base (e.g., K₂CO₃) | 1.5 - 2.0 equivalents | Anhydrous conditions are preferred as carbonate bases can be hygroscopic.[6] |

| Methylating Agent (CH₃I) | 1.1 - 1.5 equivalents | A slight excess ensures complete conversion of the thiophenolate. |

| Solvent | Acetone or DMF | Polar aprotic solvents are ideal for Sₙ2 reactions.[3] |

| Temperature | Room temp. to reflux (~56°C for acetone) | Gentle reflux is often sufficient to drive the reaction to completion.[7] |

| Reaction Time | 4 - 24 hours | Progress can be monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | >90% | S-methylation of thiols is generally a high-yielding reaction. |

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound on a multi-gram scale.

Materials and Equipment:

-

3-Chlorothiophenol (e.g., 10.0 g, ~69.1 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (e.g., 14.3 g, ~103.7 mmol)

-

Methyl Iodide (CH₃I) (e.g., 5.3 mL, 12.1 g, ~85.0 mmol)

-

Acetone (anhydrous, 200 mL)

-

Round-bottom flask (500 mL) with reflux condenser

-

Magnetic stirrer and stir bar

-

Standard work-up and purification glassware (separatory funnel, rotary evaporator, distillation apparatus)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorothiophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add 200 mL of anhydrous acetone to the flask.

-

Methylation: Stir the resulting suspension vigorously. Add methyl iodide (1.2 eq) dropwise to the mixture at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 56°C). Maintain the reflux with stirring for 12-16 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

-

Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts through a pad of celite and wash the filter cake with additional acetone.

-

Work-up - Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Work-up - Extraction: Dissolve the resulting crude oil in dichloromethane (150 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Work-up - Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product, if necessary, can be purified by vacuum distillation to afford the final product as a colorless to pale yellow liquid.

Visualization of Experimental Workflow

The logical flow of the synthesis, from starting materials to the final purified product, is depicted in the following diagram.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (m/z = 158 for ³⁵Cl isotope).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure. The ¹H NMR spectrum is expected to show aromatic protons and a characteristic singlet for the S-CH₃ group.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Safety and Handling

-

3-Chlorothiophenol: Corrosive and causes severe skin burns and eye damage.[4] It has a strong, unpleasant odor.

-

Methyl Iodide: Toxic, a carcinogen, and an alkylating agent. Handle with extreme care in a well-ventilated fume hood.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

Solvents: Acetone and dichloromethane are flammable and volatile.

All operations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

References

- 1. grokipedia.com [grokipedia.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 4. 3-Chlorothiophenol | C6H5ClS | CID 16257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 2037-31-2: 3-Chlorothiophenol | CymitQuimica [cymitquimica.com]

- 6. reddit.com [reddit.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

Spectroscopic Profile of 3-Chlorothioanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorothioanisole, a key intermediate in various synthetic applications. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This information is critical for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 4H | Aromatic Protons (C₂-H, C₄-H, C₅-H, C₆-H) |

| ~2.5 | Singlet | 3H | Methyl Protons (-SCH₃) |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C₁ (Carbon attached to S) |

| ~135 | C₃ (Carbon attached to Cl) |

| ~130 | C₅ |

| ~127 | C₆ |

| ~126 | C₄ |

| ~125 | C₂ |

| ~15 | -SCH₃ |

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2920-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1580-1470 | Medium-Strong | Aromatic C=C Stretch[1] |

| 1470-1430 | Medium | Asymmetric C-H Bend (-CH₃) |

| 1080-1070 | Strong | C-S Stretch |

| 800-600 | Strong | C-Cl Stretch |

| 900-675 | Strong | C-H Out-of-plane Bend (Aromatic)[2] |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by its molecular ion peak and distinct fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 158/160 | High (3:1 ratio) | [M]⁺ (Molecular Ion) |

| 123 | Medium | [M - Cl]⁺ |

| 115 | Medium | [M - SCH₃]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal reference standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The proton NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. The spectral width is typically 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The FTIR spectrum is recorded using a spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

GC Separation: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The compound is vaporized and carried by an inert gas through a capillary column, which separates it from any impurities.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method used, where the molecules are bombarded with electrons, causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorophenyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chlorophenyl methyl sulfide (also known as 1-chloro-3-(methylthio)benzene), a molecule of interest in organic synthesis and potentially in drug discovery. This document collates available data on its physical characteristics, spectroscopic profile, synthesis, and chemical reactivity. It also explores its potential applications in medicinal chemistry, drawing parallels with related sulfur-containing and chlorinated compounds. Detailed experimental protocols for the determination of key physical properties and a representative synthetic route are also provided to support further research and development efforts.

Introduction

3-Chlorophenyl methyl sulfide, with the CAS number 4867-37-2, is an aromatic organosulfur compound. Its structure, featuring a benzene ring substituted with a chlorine atom and a methylthio group at the meta position, makes it a versatile intermediate in organic synthesis. The presence of the chloro and methylthio groups offers multiple sites for functionalization, allowing for the construction of more complex molecular architectures.

The incorporation of chlorine and sulfur-containing moieties is a common strategy in drug design. Chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Similarly, the thioether linkage can be a key pharmacophoric element and is susceptible to oxidation to the corresponding sulfoxide and sulfone, which can have distinct pharmacological profiles. This guide aims to provide a detailed resource for researchers interested in utilizing 3-Chlorophenyl methyl sulfide in their scientific endeavors.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Chlorophenyl methyl sulfide is presented in the tables below. While some experimentally determined values are available, others are computed estimates and should be considered as such.

Table 1: Physical Properties of 3-Chlorophenyl Methyl Sulfide

| Property | Value | Source |

| Molecular Formula | C₇H₇ClS | --INVALID-LINK--[1] |

| Molecular Weight | 158.65 g/mol | --INVALID-LINK--[1] |

| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |

| Boiling Point | 225.0 ± 33.0 °C at 760 mmHg (Computed) | --INVALID-LINK--[1] |

| Density | 1.2 ± 0.1 g/cm³ (Computed) | --INVALID-LINK--[1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and chloroform.[2] | Inferred from similar compounds |

Table 2: Spectroscopic Data of 3-Chlorophenyl Methyl Sulfide

| Spectrum Type | Key Data Points | Source |

| ¹H NMR | Spectral data available in public databases. | --INVALID-LINK--[1] |

| ¹³C NMR | Spectral data available in public databases. | --INVALID-LINK--[1] |

| Mass Spectrometry | m/z 158 (M+), 125, 108. | --INVALID-LINK--[1] |

| Infrared (IR) Spectroscopy | Spectral data available in public databases. | --INVALID-LINK--[1] |

Synthesis and Reactivity

Synthesis

3-Chlorophenyl methyl sulfide can be synthesized through several routes. A common method involves the methylation of 3-chlorothiophenol. Another feasible approach is via a Sandmeyer-type reaction starting from 3-chloroaniline. Below is a generalized workflow for the synthesis of aryl sulfides.

A detailed experimental protocol for a similar synthesis is provided in the Experimental Protocols section.

Chemical Reactivity

The 3-Chlorophenyl methyl sulfide molecule has several reactive sites:

-

The Sulfur Atom: The lone pairs on the sulfur atom make it nucleophilic and susceptible to oxidation. It can be readily oxidized to the corresponding sulfoxide and further to the sulfone using various oxidizing agents. This transformation can be useful for modulating the electronic and steric properties of the molecule.

-

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the chloro (ortho-, para-directing) and methylthio (ortho-, para-directing) groups will influence the regioselectivity of these reactions.

-

The Methyl Group: The methyl protons are weakly acidic and can potentially be involved in condensation reactions under strong basic conditions.

Potential Applications in Drug Development

While specific biological activities of 3-Chlorophenyl methyl sulfide are not extensively documented, the structural motifs present suggest several potential areas of interest for drug development.

-

Scaffold for Bioactive Molecules: The molecule can serve as a versatile starting material for the synthesis of more complex compounds with potential therapeutic applications. The presence of both a chloro and a methylthio group allows for diverse chemical modifications.

-

Enzyme Inhibition: Aryl sulfides and their oxidized derivatives (sulfoxides and sulfones) are known to interact with various enzymes. For instance, substituted thioanisoles have been explored as inhibitors of enzymes such as monoamine oxidase.

-

Antimicrobial and Anticancer Agents: Many chlorinated aromatic compounds and organosulfur compounds exhibit antimicrobial and anticancer activities. The combination of these features in 3-Chlorophenyl methyl sulfide makes it a candidate for derivatization and screening for such activities. For example, some thiazole derivatives containing sulfur have shown a wide range of pharmacological activities, including anti-inflammatory and antioxidant properties.[3]

Experimental Protocols

Representative Synthesis of an Aryl Methyl Sulfide

This protocol is a general method for the synthesis of aryl methyl sulfides from the corresponding thiol and can be adapted for 3-Chlorophenyl methyl sulfide.

Materials:

-

3-Chlorothiophenol

-

Methyl iodide

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorothiophenol (1 equivalent) in ethanol.

-

Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask while stirring.

-

To the resulting sodium 3-chlorothiophenoxide solution, add methyl iodide (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-Chlorophenyl methyl sulfide.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Determination of Boiling Point (Distillation Method)

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a sample of the purified liquid (approximately 5-10 mL) into the distillation flask and add a few boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the first drop of distillate is collected in the receiving flask as the initial boiling point.

-

Continue the distillation at a steady rate (1-2 drops per second) and record the temperature range over which the majority of the liquid distills.[4][5][6][7]

-

The constant temperature observed during the distillation of the main fraction is the boiling point of the substance.[4][5][6][7]

Determination of Density (Pycnometer Method)

Apparatus:

-

Pycnometer (a specific gravity bottle)

-

Analytical balance

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).

-

Empty and dry the pycnometer, then fill it with the sample liquid at the same temperature and weigh it (m₃).

-

The density of the liquid (ρ) can be calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.[8][9][10]

Determination of Solubility

Procedure:

-

Water Solubility: To approximately 1 mL of water in a test tube, add a few drops of the liquid sample. Shake the tube and observe if the liquid dissolves completely, forms a separate layer, or is partially soluble.[11][12][13][14][15]

-

Organic Solvent Solubility: Repeat the procedure with various organic solvents such as ethanol, diethyl ether, acetone, and dichloromethane to determine the compound's solubility profile.[11][12][13][14][15] A compound is generally considered soluble if approximately 50 mg of the substance dissolves in 1 mL of the solvent.

Safety and Handling

3-Chlorophenyl methyl sulfide should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

3-Chlorophenyl methyl sulfide is a valuable chemical intermediate with potential applications in various fields, including medicinal chemistry. This technical guide has summarized its key physical and chemical properties, provided insights into its synthesis and reactivity, and outlined its potential for drug development. The included experimental protocols offer a starting point for further investigation and utilization of this compound in research and development settings. As with any chemical, proper safety procedures should be strictly followed during its handling and use.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. 1-chloro-3-methylbenzene [stenutz.eu]

- 4. chemconnections.org [chemconnections.org]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Distillation and Boiling Points | FSC 432: Petroleum Refining [courses.ems.psu.edu]

- 7. Determination of Boiling Range or Temperature and Distillation Range | Pharmaguideline [pharmaguideline.com]

- 8. ised-isde.canada.ca [ised-isde.canada.ca]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

Navigating the Synthesis and Supply of 3-Chlorothioanisole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, synthesis, and potential applications of 3-Chlorothioanisole (CAS No. 4867-37-2). This document consolidates critical data on suppliers, physicochemical properties, and detailed experimental protocols to support its use in organic synthesis and biomedical research.

Introduction to this compound

This compound, also known as 1-chloro-3-(methylthio)benzene, is a halogenated aromatic thioether. Its unique molecular structure, featuring a chloro-substituent on the phenyl ring and a methylthio group, makes it a versatile intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. The presence of both a reactive chlorine atom and a modifiable sulfur atom allows for diverse chemical transformations. Recent interest in this compound has been driven by its potential as a building block for novel bioactive molecules, exhibiting reported antifungal and antimicrobial properties.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers worldwide, catering to both research and bulk quantity needs. Purity levels typically range from 96% to over 99%, with common analytical characterization provided by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR).

Below is a summary of prominent suppliers and their typical product specifications:

| Supplier | Purity | Available Quantities | Additional Information |

| TCI America | >96.0% (GC)[1] | 5g, 25g | Also known as 3-Chlorophenyl Methyl Sulfide.[1] |

| ChemicalBook | 98%min, 99%, 99%+ HPLC | KG quantities | Lists multiple suppliers from China.[2] |

| Apollo Scientific | 97% | 5g, 25g, 100g | Provides detailed physical properties. |

| Thermo Scientific | 99% | Gram quantities | Available through the Fisher Scientific marketplace. |

| PubChem | N/A | N/A | Lists numerous chemical vendors.[3] |

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for the most current information.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClS | [4] |

| Molecular Weight | 158.65 g/mol | [3] |

| CAS Number | 4867-37-2 | [4] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 120 °C at 20 mmHg | [2] |

| Density | 1.206 g/mL at 25 °C | [2] |

| Refractive Index | ~1.600 | [2] |

| Flash Point | 106 °C | [1] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place.[1] | [1] |

Safety Information:

This compound is classified as an irritant. According to the Globally Harmonized System (GHS), it is associated with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

This section provides detailed experimental methodologies relevant to the synthesis and application of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the methylation of 3-chlorothiophenol. Below is a representative protocol based on standard organic chemistry procedures.

Reaction: 3-Cl-C₆H₄-SH + CH₃I → 3-Cl-C₆H₄-SCH₃ + HI

Materials:

-

3-Chlorothiophenol

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH) or another suitable base

-

Methanol or another suitable solvent

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorothiophenol (1 equivalent) in methanol.

-

Add a solution of sodium hydroxide (1.1 equivalents) in methanol to the flask. Stir the mixture for 15-20 minutes at room temperature to form the sodium thiophenoxide salt.

-

Cool the reaction mixture in an ice bath and add methyl iodide (1.2 equivalents) dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Representative Reaction: Oxidation to 3-(Methylsulfinyl)chlorobenzene

The thioether moiety of this compound can be readily oxidized to a sulfoxide, a key functional group in many pharmaceutical compounds. The following protocol is adapted from a general procedure for the oxidation of aryl sulfides.

Reaction: 3-Cl-C₆H₄-SCH₃ + [O] → 3-Cl-C₆H₄-S(O)CH₃

Materials:

-

This compound

-

Sodium metaperiodate (NaIO₄)

-

Methanol and Water

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of methanol and water.

-

Cool the solution in an ice bath with stirring.

-

Add sodium metaperiodate (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0-5 °C for 4-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the sodium iodate precipitate.

-

Extract the filtrate with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-(methylsulfinyl)chlorobenzene.

-

The crude product can be further purified by column chromatography on silica gel or recrystallization.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules.

-

Pharmaceutical Synthesis: The chloro- and methylthio- groups provide handles for further functionalization, making it a precursor for various drug candidates.

-

Agrochemical Development: Similar to its role in pharmaceuticals, it is used in the synthesis of novel pesticides and herbicides.

-

Materials Science: The thioether group can act as a ligand for metal coordination, opening possibilities in the development of new catalysts and materials.

Plausible Mechanism of Antifungal Action

While the specific mechanism of action for this compound has not been extensively studied, its reported antifungal activity can be contextualized within the known mechanisms of other antifungal agents. A plausible mechanism involves the disruption of the fungal cell membrane's integrity.

Many antifungal compounds target the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[5][6] The disruption of ergosterol synthesis leads to a dysfunctional cell membrane, increased permeability, and ultimately, cell death.[5] Given its structural features, this compound or its metabolites could potentially inhibit one of the enzymes in the ergosterol biosynthesis pathway.

Caption: Plausible mechanism of antifungal action for this compound.

Logical Workflow: From Synthesis to Application

The following diagram illustrates a typical workflow for a researcher utilizing this compound, from its synthesis or procurement to its application in the development of a novel bioactive compound.

Caption: Research workflow utilizing this compound.

This technical guide serves as a foundational resource for researchers working with this compound. By providing a consolidated source of supplier information, physicochemical data, and detailed experimental protocols, it aims to facilitate and accelerate research and development in the fields of organic synthesis and medicinal chemistry.

References

- 1. This compound | 4867-37-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 4867-37-2 [chemicalbook.com]

- 3. 1-Chloro-3-(methylthio)benzene | C7H7ClS | CID 97585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-Chlorothioanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chlorothioanisole (CAS RN: 4867-37-2), a chemical intermediate utilized in various research and development applications. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the protection of the environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClS | TCI AMERICA |

| Molecular Weight | 158.64 g/mol | TCI AMERICA |

| Appearance | Colorless to light yellow to light orange clear liquid | TCI AMERICA |

| Boiling Point | 244 °C | TCI AMERICA |

| Flash Point | 106 °C | TCI AMERICA |

| Specific Gravity (20/20) | 1.22 | TCI AMERICA |

| Density | 1.206 g/mL at 25 °C | ChemicalBook[1] |

| Refractive Index | 1.60 | TCI AMERICA |

| Purity | >96.0% (GC) | TCI AMERICA |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure risks.

Handling:

-

Wash skin thoroughly after handling.

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing mist or vapors.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Use only in a well-ventilated area or under a chemical fume hood.[4][5]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]

-

Contaminated work clothing should not be allowed out of the workplace.[3]

Storage:

-

Store at room temperature in a cool, dark place is recommended (<15°C).

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | Protects against serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron. | Prevents skin irritation. |

| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill cleanup. | Mitigates the risk of respiratory tract irritation.[2] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Inhalation | Move the person to fresh air. If breathing has stopped, perform artificial respiration.[6] Keep the affected person warm and at rest. Get medical attention as soon as possible.[6] |

| Ingestion | Do NOT induce vomiting.[4][5] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[4][5] Seek immediate medical attention. |

Spill and Leak Procedures

Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.

Emergency Procedures:

-

Evacuate: Evacuate the immediate danger area.[3]

-

Ventilate: Ensure adequate ventilation.[3]

-

Contain: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[4]

-

Collect: Place the absorbed material into a suitable, labeled container for disposal.[4]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the appropriate safety personnel.

Experimental Workflow and Safety Visualizations

Visual aids can significantly enhance the understanding and retention of safety protocols. The following diagrams, created using the DOT language, illustrate key safety workflows.

Caption: Workflow for handling a this compound spill.

Caption: First aid measures for this compound exposure.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[3]

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

- 1. This compound | 4867-37-2 [chemicalbook.com]

- 2. 1-Chloro-3-(methylthio)benzene | C7H7ClS | CID 97585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Solubility of 3-Chlorothioanisole in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chlorothioanisole in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for solubility prediction, detailed experimental protocols for accurate measurement, and the potential applications of this compound in synthetic and medicinal chemistry.

Introduction to this compound

This compound, also known as 1-chloro-3-(methylthio)benzene, is an organosulfur compound with the chemical formula C₇H₇ClS.[1] Its structure, featuring a chlorinated phenyl ring attached to a methylthio group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[2][3][4] Understanding its solubility in different organic solvents is crucial for its effective use in reaction media, for purification processes, and in the formulation of solutions for various applications.

Predicted Solubility Profile

Based on these characteristics, this compound is predicted to be soluble in a range of common organic solvents. The following table summarizes the expected qualitative solubility.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound |

| Non-polar Aprotic | Toluene, Hexane, Diethyl Ether | High |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High |

| Polar Protic | Methanol, Ethanol | Low to Moderate |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is necessary. The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[6][7][8][9][10] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

The general workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of this compound.

The following are detailed protocols for the key experiments involved in determining the solubility of this compound.

3.2.1. Shake-Flask Method for Sample Preparation

This protocol describes the preparation of a saturated solution of this compound in a chosen organic solvent.[6][7][8][9][10]

-

Materials:

-

This compound (solute)

-

Organic solvent of interest (e.g., toluene, acetone, methanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

-

Procedure:

-

Add an excess amount of this compound to a vial. An excess is visually confirmed by the presence of undissolved liquid droplets after equilibration.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

After the equilibration period, visually inspect the vial to ensure that an excess of the solute is still present.

-

To separate the undissolved solute, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

Carefully collect the supernatant (the clear, saturated solution) using a pipette.

-

For further purification, pass the supernatant through a syringe filter compatible with the organic solvent.

-

The filtered supernatant is now ready for concentration analysis.

-

3.2.2. Quantification by UV-Vis Spectrophotometry

This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that region.[11][12][13][14]

-

Materials:

-

Saturated solution of this compound

-

Pure organic solvent (for blank and dilutions)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

-

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the absorbance of this solution across the UV-Vis range (e.g., 200-400 nm) to identify the λmax.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[14]

-

-

Measure the Sample:

-

Dilute the saturated solution of this compound with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculate Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the original concentration of the saturated solution, which represents the solubility.

-

-

3.2.3. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[15][16][17][18][19]

-

Materials:

-

Saturated solution of this compound

-

HPLC system with a suitable detector (e.g., UV detector)

-

Appropriate HPLC column and mobile phase

-

Pure organic solvent (for dilutions)

-

-

Procedure:

-

Develop an HPLC Method:

-

Develop an isocratic or gradient HPLC method capable of separating this compound from any potential impurities.

-

Determine the retention time of this compound.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Analyze the Sample:

-

Dilute the saturated solution of this compound with a known volume of a suitable solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area for this compound.

-

-

Calculate Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample from its peak area.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound in the original saturated solution.

-

-

Application in Drug Discovery and Development

Substituted thioanisoles and related sulfur-containing heterocyclic compounds are important structural motifs in medicinal chemistry.[20][21][22] While direct biological activity data for this compound is scarce, its primary role in drug discovery is likely as a versatile building block for the synthesis of more complex and biologically active molecules. The chloro and methylthio groups provide reactive sites for further chemical modifications, such as cross-coupling reactions, nucleophilic substitutions, and oxidations, to build diverse molecular scaffolds.

The following diagram illustrates the potential role of this compound as a starting material in a drug discovery pipeline.

Caption: Role of this compound as a building block in drug discovery.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The shake-flask method, coupled with analytical techniques such as UV-Vis spectrophotometry or HPLC, offers a reliable means of obtaining accurate solubility values. Understanding the solubility of this compound is a critical first step for its effective utilization as a synthetic intermediate in the development of novel compounds for the pharmaceutical and other chemical industries. Researchers are encouraged to use the provided protocols to generate specific solubility data for their solvent systems of interest.

References

- 1. 1-Chloro-3-(methylthio)benzene | C7H7ClS | CID 97585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. scielo.br [scielo.br]

- 11. mt.com [mt.com]

- 12. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 13. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 14. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. pharmaguru.co [pharmaguru.co]

- 18. sciforum.net [sciforum.net]

- 19. researchgate.net [researchgate.net]

- 20. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Special Issue “Development and Synthesis of Biologically Active Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Discovery and history of 1-Chloro-3-(methylthio)benzene

An In-depth Technical Guide to 1-Chloro-3-(methylthio)benzene: Discovery and History

This technical guide provides a comprehensive overview of 1-Chloro-3-(methylthio)benzene, also known as 3-chlorothioanisole. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its historical context, synthesis, and physicochemical properties.

Introduction

1-Chloro-3-(methylthio)benzene is a substituted aromatic compound featuring both a chloro and a methylthio group on a benzene ring. While not a widely known compound in its own right, its structural motifs are of interest in medicinal chemistry and organic synthesis. The presence of a halogen and a sulfur-containing functional group offers potential for a variety of chemical transformations and biological activities.

Historical Context and Discovery

The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, provided a reliable method for the conversion of aromatic amines into aryl halides via diazonium salts.[1][2] This reaction was a significant advancement in aromatic chemistry, allowing for the synthesis of a wide array of substituted benzene derivatives that were previously difficult to access.

The formation of aryl thioethers through the alkylation of thiophenols is another cornerstone of organic synthesis. This straightforward nucleophilic substitution reaction has been a fundamental tool for chemists for over a century.

Given this historical context, it is highly probable that 1-Chloro-3-(methylthio)benzene was first prepared through a multi-step synthesis utilizing these classical reactions. The primary motivation for its initial synthesis was likely for academic purposes, as a part of systematic studies on the properties and reactions of substituted aromatic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Chloro-3-(methylthio)benzene is presented in the table below. This data is compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClS | PubChem[3] |

| Molecular Weight | 158.65 g/mol | PubChem[3] |

| CAS Number | 4867-37-2 | PubChem[3] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 244 °C | - |

| Density | 1.22 g/mL | - |

| Refractive Index | 1.5970 to 1.6010 | - |

| Flash Point | 106 °C | - |

| Solubility | Insoluble in water, soluble in organic solvents | - |

Synthetic Pathways

There are two primary plausible synthetic routes for the preparation of 1-Chloro-3-(methylthio)benzene. Both methods rely on commercially available starting materials and established organic reactions.

Route 1: From 3-Chloroaniline via Sandmeyer Reaction

This route involves the diazotization of 3-chloroaniline, followed by a Sandmeyer-type reaction to introduce the thiol group, and subsequent methylation.

Route 2: Methylation of 3-Chlorothiophenol

A more direct approach involves the methylation of commercially available 3-chlorothiophenol.

Experimental Protocols

Detailed experimental procedures for the synthesis of 1-Chloro-3-(methylthio)benzene are not commonly found in the literature. However, based on general methodologies for the Sandmeyer reaction and the methylation of thiols, a plausible protocol for each synthetic route is provided below.

Protocol for Route 1: Synthesis from 3-Chloroaniline

Step 1: Diazotization of 3-Chloroaniline

-

In a flask equipped with a mechanical stirrer, dissolve 3-chloroaniline in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the 3-chlorobenzenediazonium chloride solution.

Step 2: Thiolation via Sandmeyer-type Reaction

-

In a separate flask, prepare a solution of potassium thiocyanate (or sodium thiocyanate) and copper(I) thiocyanate in water.

-

Slowly add the cold diazonium salt solution to the thiocyanate solution with vigorous stirring. Nitrogen gas will evolve.

-

After the addition is complete, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.

-

Acidify the mixture with a strong acid and heat to hydrolyze the intermediate thiocyanate to the corresponding thiophenol.

-

Extract the 3-chlorothiophenol with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

Step 3: Methylation of 3-Chlorothiophenol

-

Dissolve the crude 3-chlorothiophenol in a suitable solvent such as ethanol or methanol.

-

Add a base, such as sodium hydroxide or potassium carbonate, to the solution to form the thiophenolate salt.

-

Add methyl iodide dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent.

-

Purify the crude 1-Chloro-3-(methylthio)benzene by vacuum distillation or column chromatography.

Protocol for Route 2: Direct Methylation of 3-Chlorothiophenol

-

Dissolve 3-chlorothiophenol in a suitable solvent (e.g., ethanol, acetone, or DMF).

-

Add a base (e.g., potassium carbonate or sodium hydroxide) and stir to form the thiophenolate.

-

Add methyl iodide to the reaction mixture.

-

Stir at room temperature or with gentle heating until the reaction is complete.

-

Work up the reaction as described in Step 3 of Route 1.

-

Purify the product by vacuum distillation or column chromatography.

Applications and Relevance in Drug Discovery

While there are no widely reported direct applications of 1-Chloro-3-(methylthio)benzene as a pharmaceutical agent, its structural components are present in various biologically active molecules. The chloro group can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[4] Similarly, the methylthio group can participate in hydrogen bonding and other interactions within protein binding sites.

The compound can be considered a building block in synthetic organic chemistry for the construction of more complex molecules with potential therapeutic applications. For instance, substituted thioanisoles have been investigated for their role in the development of inhibitors for various enzymes.

Conclusion

1-Chloro-3-(methylthio)benzene is a simple substituted aromatic compound with a history rooted in the development of fundamental organic reactions. While its direct applications are not extensively documented, its synthesis from readily available starting materials via robust and well-understood chemical transformations makes it an accessible building block for further chemical exploration. The physicochemical data and synthetic protocols provided in this guide offer a valuable resource for researchers in organic and medicinal chemistry.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. 1-Chloro-3-(methylthio)benzene | C7H7ClS | CID 97585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Chlorothioanisole in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organoboron species, typically a boronic acid, with an organohalide.[1] Aryl chlorides, like 3-Chlorothioanisole, are often challenging substrates for this reaction compared to their bromide or iodide counterparts due to the strength of the C-Cl bond.[2] However, recent advancements in catalyst systems have made the coupling of aryl chlorides more accessible and efficient.[3]

This compound is a valuable building block in medicinal chemistry and materials science. The thioether moiety can be a key pharmacophore or a site for further functionalization. The ability to efficiently couple this compound with various boronic acids opens up avenues for the synthesis of a diverse range of biaryl and heteroaryl thioanisole derivatives, which are scaffolds of interest in drug discovery.

These application notes provide a detailed overview and experimental protocols for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions for Aryl Chlorides

While specific data for this compound is not extensively published, the following table summarizes typical conditions successfully employed for the Suzuki-Miyaura coupling of structurally similar or challenging aryl chlorides. These conditions can serve as a strong starting point for optimizing the reaction of this compound.

| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Chloroanisole | Potassium sec-butyltrifluoroborate | [Pd(IPr*)Cl(1-tBu-indenyl)] (0.0033) | - | K₃PO₄ (1) | Toluene/H₂O | 25 | - | High | [4] |

| 4-Chloroanisole | Phenylboronic acid | Palladacycle 1 (0.1) | [HP(t-Bu)₃]BF₄ (0.2) | K₂CO₃ | DMF | 160 | 24 | ~50 | [5] |

| Heteroaryl Chlorides | Thiophene- and Furanboronic acids | Pd(OAc)₂ (0.1-1) | SPhos | K₃PO₄ | n-Butanol/H₂O | 100-110 | - | Near quant. | [3] |

| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 80 | [6] |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is adapted from established methods for the coupling of other aryl chlorides.[7]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃; 2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane, Toluene, THF)

-

Water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

-

Inert Atmosphere: Seal the flask or tube and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the anhydrous solvent (e.g., Dioxane, 5 mL) and, if required, degassed water (e.g., 1 mL) to the reaction vessel via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir the mixture at the desired temperature (typically 80-120 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl thioanisole derivative.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. pure.hw.ac.uk [pure.hw.ac.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rua.ua.es [rua.ua.es]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Palladium-Catalyzed Synthesis Using 3-Chlorothioanisole: Application Notes and Protocols for Researchers

For Immediate Release

Comprehensive Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Chlorothioanisole for Drug Discovery and Development

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of a variety of valuable organic compounds utilizing this compound as a key building block. These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, are foundational in modern medicinal chemistry and drug development for the construction of complex molecular architectures. The protocols outlined herein are designed for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction

This compound is a versatile and readily available starting material. The presence of a chloro- group at the meta-position to the methylthio- group allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The methylthio- moiety can also be further manipulated, offering additional avenues for molecular diversification. This document details optimized conditions for the synthesis of biaryl thioethers, N-aryl thioanisoles, alkynyl thioanisoles, and styrenyl thioanisoles, all of which are important scaffolds in the development of new therapeutic agents.[1][2]

Key Synthetic Applications

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the derivatization of this compound. The following sections detail the application of four major classes of these reactions.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Thioethers

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl thioethers. These motifs are prevalent in a wide range of biologically active molecules. The reaction couples this compound with various aryl or heteroaryl boronic acids or their esters.[3][4][5]

Reaction Scheme:

Buchwald-Hartwig Amination: Synthesis of N-Aryl Thioanisoles

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of a diverse array of N-aryl and N-heteroaryl thioanisoles. These compounds are of significant interest in medicinal chemistry due to the prevalence of the arylamine substructure in pharmaceuticals.[6][7][8][9]

Reaction Scheme:

Sonogashira Coupling: Synthesis of Alkynyl Thioanisoles

The Sonogashira coupling provides a direct route to the synthesis of aryl alkynes. This reaction is instrumental in the construction of rigid molecular scaffolds and for the introduction of an alkyne handle for further functionalization, such as in "click" chemistry.[10][11][12][13]

Reaction Scheme:

Heck Reaction: Synthesis of Styrenyl Thioanisoles

The Heck reaction is a versatile method for the formation of carbon-carbon bonds by coupling aryl halides with alkenes. This reaction is particularly useful for the synthesis of styrenyl derivatives, which are common substructures in natural products and pharmaceutical compounds.[14][15][16]

Reaction Scheme:

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. Optimal conditions may vary depending on the specific substrates used.

| Reaction Type | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 (analogous) |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 110 | 6 | 94 (analogous)[7] |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | Et₃N | DMF/THF | 80 | 12 | 60-73 (general)[10][17] |

| Heck | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 70-85 (general) |

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed reactions of this compound. Note: These protocols are starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (4 mL)

-

Water (1 mL)

Procedure:

-

To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add toluene and water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-